molecular formula C30H24N2O5 B3867242 2,2'-oxybis[N-(4-acetylphenyl)benzamide]

2,2'-oxybis[N-(4-acetylphenyl)benzamide]

Cat. No.: B3867242
M. Wt: 492.5 g/mol
InChI Key: IJJRROUURORUAJ-UHFFFAOYSA-N
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Description

2,2'-Oxybis[N-(4-acetylphenyl)benzamide] is a dimeric benzamide compound comprising two N-(4-acetylphenyl)benzamide units linked by an oxygen atom at the 2,2'-positions of the benzamide aromatic rings.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[(4-acetylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-19(33)21-11-15-23(16-12-21)31-29(35)25-7-3-5-9-27(25)37-28-10-6-4-8-26(28)30(36)32-24-17-13-22(14-18-24)20(2)34/h3-18H,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJRROUURORUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis[N-(4-acetylphenyl)benzamide] typically involves the reaction of 4-acetylbenzoic acid with 2,2’-oxybis(benzoyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis[N-(4-acetylphenyl)benzamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2,2’-Oxybis[N-(4-acetylphenyl)benzamide] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-oxybis[N-(4-acetylphenyl)benzamide] exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2'-oxybis[N-(4-acetylphenyl)benzamide] with structurally related benzamide derivatives, focusing on synthesis, spectral properties, and biological activities.

Table 1: Structural and Spectral Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Spectral Highlights (IR/NMR) Biological Activity Source Evidence
N-(4-Acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)benzamide C₂₃H₁₈N₄O₄ Nitrobenzimidazole core IR: 1675 cm⁻¹ (C=O), 1H NMR: δ 8.5 (s, 1H, benzimidazole), δ 2.6 (s, 3H, acetyl) Antimicrobial (MIC: 6.25 µg/mL)
N-(4-Acetylphenyl)-4-methoxybenzamide C₁₆H₁₅NO₃ Methoxy group at benzamide para-position IR: 1650 cm⁻¹ (C=O), 1H NMR: δ 3.8 (s, 3H, OCH₃), δ 2.5 (s, 3H, acetyl) Not reported
N-(4-Acetylphenyl)-3-(2-phenoxyethoxy)benzamide C₂₃H₂₁NO₄ Phenoxyethoxy side chain IR: 1645 cm⁻¹ (C=O), 1H NMR: δ 7.3–6.8 (m, aromatic), δ 4.2 (t, 2H, OCH₂) Not reported
Compound 8g () C₂₄H₂₀ClN₃O₃S Chlorobenzoxazole-thioacetamido linkage IR: 1680 cm⁻¹ (C=O), 1H NMR: δ 8.1 (d, 2H, acetylphenyl), δ 2.5 (s, 3H, acetyl) VEGFR-2 inhibition (IC₅₀: ~1 µM)
Compound 8h () C₂₅H₂₃N₃O₃S Methylbenzoxazole-thioacetamido linkage IR: 1675 cm⁻¹ (C=O), 1H NMR: δ 8.0 (d, 2H, acetylphenyl), δ 2.4 (s, 3H, CH₃) Apoptosis induction (EC₅₀: ~2 µM)

Key Findings:

Structural Modifications and Spectral Trends Acetylphenyl Group: The acetyl group (δ ~2.5 ppm in 1H NMR) is a consistent feature across analogs, contributing to electron-withdrawing effects that stabilize the benzamide backbone . Heterocyclic Linkages: Compounds with benzoxazole (e.g., 8g, 8h) or benzimidazole (e.g., ) substituents exhibit distinct IR carbonyl stretches (1675–1680 cm⁻¹) and aromatic proton shifts (δ 7.5–8.5 ppm), correlating with enhanced biological activity . Oxygen vs.

Biological Activity Antimicrobial Activity: The benzimidazole derivative () demonstrated potent antimicrobial activity (MIC 6.25 µg/mL), likely due to nitro group-enhanced membrane penetration . Kinase Inhibition: Chloro-substituted benzoxazole derivatives (e.g., 8g) showed stronger VEGFR-2 inhibition (IC₅₀ ~1 µM) than methyl-substituted analogs (8h, IC₅₀ ~2 µM), highlighting the role of electron-withdrawing groups in target binding .

Synthetic Approaches

  • The target compound’s synthesis could involve Mannich-Einhorn reactions () or condensation with aldehydes (), leveraging benzamidomethylation strategies to form dimeric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-oxybis[N-(4-acetylphenyl)benzamide]
Reactant of Route 2
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2,2'-oxybis[N-(4-acetylphenyl)benzamide]

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